2-Methyl-D3-3-butyn-1,1,1-D3-2-OL
Description
Significance of Stable Isotope Labeling in Advanced Organic Chemistry and Catalysis
Stable isotope labeling, utilizing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone of mechanistic and kinetic studies in organic chemistry and catalysis. symeres.com The introduction of these heavier isotopes into a molecule does not significantly alter its chemical properties, but the mass difference can have a profound effect on reaction rates and spectroscopic signatures. acs.orgprinceton.edu This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to identify which bonds are broken or formed in the rate-determining step of a reaction. acs.orgwikipedia.org Furthermore, labeled compounds serve as invaluable standards in mass spectrometry and are crucial for elucidating metabolic pathways and drug interactions. symeres.comacs.org
Overview of 2-Methyl-3-butyn-2-ol (B105114) as a Prototypical Propargylic Alcohol in Synthetic Chemistry
2-Methyl-3-butyn-2-ol is a versatile and widely used propargylic alcohol in organic synthesis. wikipedia.orgontosight.ai It serves as a key intermediate in the industrial production of various fine chemicals, including vitamins A and E, as well as fragrances. sigmaaldrich.commdpi.com Its utility stems from the presence of both a hydroxyl group and a terminal alkyne, allowing it to participate in a wide range of chemical reactions. These include nucleophilic additions, oxidation, polymerization, and coupling reactions like the Sonogashira coupling. ontosight.aisigmaaldrich.com The compound is typically synthesized through the condensation of acetone (B3395972) and acetylene (B1199291), a reaction that can be catalyzed by bases or Lewis acids. wikipedia.org
Rationale for Deuterium Incorporation in 2-Methyl-3-butyn-2-OL Analogues
The specific labeling of 2-methyl-3-butyn-2-ol with deuterium to form 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL provides a powerful tool for detailed chemical investigation. The rationale behind this isotopic substitution is multifaceted, offering unique advantages in mechanistic elucidation, kinetic analysis, and spectroscopic studies.
Deuterium labeling is a highly effective method for tracing the path of atoms and bonds throughout a chemical reaction. acs.orgresearchgate.net By strategically placing deuterium atoms on the methyl groups and the hydroxyl group of 2-methyl-3-butyn-2-ol, researchers can gain precise insights into reaction mechanisms. For instance, in catalytic reactions, observing the fate of the deuterium labels can help determine whether a particular C-H or O-H bond is cleaved during the reaction sequence. researchgate.net This information is critical for understanding the intricate steps of complex catalytic cycles.
The kinetic isotope effect (KIE) is a primary application of deuterium labeling in the study of reaction kinetics. wikipedia.orgnih.gov The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed slower when a deuterium atom is substituted for hydrogen. princeton.edu By comparing the reaction rates of the deuterated and non-deuterated versions of 2-methyl-3-butyn-2-ol, chemists can quantify the KIE and thereby deduce whether the cleavage of the C-H bond at the methyl position is a rate-limiting factor. nih.gov This quantitative data is instrumental in mapping out reaction energy profiles and validating proposed reaction pathways.
Deuterium labeling offers significant advantages in nuclear magnetic resonance (NMR) spectroscopy. acs.org While proton (¹H) NMR is a powerful tool, complex molecules can produce crowded spectra that are difficult to interpret. Since deuterium has a different nuclear spin and resonance frequency than hydrogen, replacing hydrogen with deuterium can simplify ¹H NMR spectra by removing signals. wikipedia.org Conversely, deuterium (²H) NMR spectroscopy can be used to directly observe the labeled sites, providing information about the local environment and dynamics of the deuterated parts of the molecule. wikipedia.orgnih.govrsc.org This is particularly useful for studying the behavior of molecules in ordered media like liquid crystals or biological membranes. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trideuterio-2-(trideuteriomethyl)but-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3/i2D3,3D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBKHWWANWSNTI-XERRXZQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#C)(C([2H])([2H])[2H])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization and Analytical Techniques for Deuterated 2 Methyl 3 Butyn 1,1,1 D3 2 Ol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For isotopically labeled compounds like 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL, multi-nuclear NMR is indispensable for confirming the successful incorporation of deuterium (B1214612) and determining its precise location within the molecule.
Multi-nuclear NMR (¹H, ²H, ¹³C) for Purity and Deuteration Level Determination
Multi-nuclear NMR, including proton (¹H), deuterium (²H), and carbon-13 (¹³C) NMR, is employed to ascertain the purity and the extent of deuteration in this compound.
¹H NMR: In a highly deuterated compound, the ¹H NMR spectrum is expected to show significantly reduced signal intensities for the protons at the deuterated positions. sigmaaldrich.com For this compound, the signal corresponding to the methyl protons would be nearly absent, while the remaining protons (hydroxyl and acetylenic) would be visible. spectrabase.comspectrabase.com The integration of the residual proton signals relative to a known internal standard can provide a quantitative measure of the isotopic enrichment.
²H NMR (D-NMR): Deuterium NMR is a direct method for observing the deuterium nuclei. sigmaaldrich.com It provides a clean spectrum where only the deuterium signals are detected. sigmaaldrich.com This technique is particularly useful for verifying the positions of deuteration and can be used for quantitative analysis of the deuterium enrichment, especially in highly deuterated compounds where proton signals are very weak. sigmaaldrich.com For this compound, the ²H NMR would show distinct signals for the deuterium atoms on the methyl group and the other deuterated methyl group.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Deuteration can cause small upfield shifts in the signals of the directly attached carbons and can also lead to splitting of the carbon signals due to C-D coupling. In the ¹³C NMR spectrum of this compound, the signals for the two methyl carbons would be significantly affected by the deuterium substitution.
| Nucleus | Expected Chemical Shift (ppm) | Purpose |
| ¹H | ~1.5 (residual CH₃), ~2.1 (C≡CH), ~2.5 (OH) | Purity, estimation of deuteration level |
| ²H | ~1.5 (CD₃), ~1.2 (CD₃) | Direct detection and quantification of deuterium, positional assignment |
| ¹³C | ~25-35 (C(CD₃)₂), ~65 (C-OH), ~70 (C≡CH), ~85 (C≡CH) | Structural integrity, observation of isotopic shifts |
Interactive Data Table: Representative NMR Data for 2-Methyl-3-butyn-2-ol (B105114) (Non-deuterated analogue) Note: Specific data for the deuterated compound is not readily available in public literature, hence data for the non-deuterated parent compound is provided for reference.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| ¹H | 1.53 | s (6H, 2xCH₃) | spectrabase.com |
| ¹H | 2.07 | s (1H, OH) | spectrabase.com |
| ¹H | 2.40 | s (1H, C≡CH) | spectrabase.com |
| ¹³C | 31.4 | CH₃ | spectrabase.com |
| ¹³C | 64.4 | C-OH | spectrabase.com |
| ¹³C | 70.9 | C≡CH | spectrabase.com |
| ¹³C | 88.1 | C≡CH | spectrabase.com |
Elucidation of Deuterium Distribution and Isotopic Species through NMR Signature Analysis
The precise pattern of deuterium incorporation and the presence of different isotopic species (isotopologues) can be determined by a detailed analysis of NMR spectra. nih.gov In the synthesis of this compound, it is possible to have a mixture of molecules with varying degrees of deuteration (e.g., d5, d4, etc.) in addition to the target d6 species.
The high resolution of NMR allows for the differentiation of these isotopologues. For instance, the ¹H NMR spectrum might show small, distinct signals for partially deuterated methyl groups (e.g., -CHD₂ and -CH₂D) at slightly different chemical shifts from the residual -CH₃ signal. Similarly, the ¹³C spectrum can reveal different C-D coupling patterns for carbons attached to one, two, or three deuterium atoms, allowing for the quantification of each isotopic species. The deuteration of terminal alkynes can also be studied, where the C-D stretch can be observed. rsc.orgrsc.org
Mass Spectrometry (MS) for Isotopic Abundance and Molecular Mass Determination
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally sensitive for determining the molecular weight of a compound and for quantifying the abundance of its various isotopologues. spectrabase.comguidechem.com
High-Resolution Mass Spectrometry for Precise Isotopic Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the precise isotopic composition of a deuterated compound. rsc.orgnih.gov For this compound, HRMS can distinguish between the molecular ions of the fully deuterated (d6) species and any partially deuterated or non-deuterated contaminants. Current time information in Одинцовский городской округ, RU. The theoretical monoisotopic mass of the d6 compound is 90.095175350 Da. guidechem.com By comparing the experimental mass spectrum with the theoretical isotopic distribution pattern, the level of deuterium incorporation can be accurately calculated. journalijbcrr.comresearchgate.net
Interactive Data Table: Theoretical Isotopic Masses for 2-Methyl-3-butyn-2-ol and its d6 Isotopologue
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Reference |
|---|---|---|---|
| 2-Methyl-3-butyn-2-ol | C₅H₈O | 84.057515 | spectrabase.com |
| This compound | C₅H₂D₆O | 90.095175 | guidechem.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Complex Isotopic Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectrabase.com This technique is particularly useful for analyzing complex mixtures of isotopic species that may be present in a sample of this compound. nih.gov The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the stationary phase. scripps.edu The mass spectrometer then provides a mass spectrum for each eluting component, allowing for their identification and quantification. acs.orgyoutube.com This is crucial for quality control and for ensuring the isotopic purity of the deuterated standard.
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopologue and Isotopic Mixture Discrimination
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution spectroscopic technique that provides unambiguous structural information by measuring the rotational transitions of molecules in the gas phase. spectroscopyonline.com Its exceptional sensitivity to the mass distribution within a molecule makes it a powerful tool for discriminating between isotopologues. nih.govresearchgate.net
When analyzing a sample of this compound, MRR can distinguish not only between the target d6 molecule and its less-deuterated counterparts but also between different positional isomers if they were to be present. nih.gov Each isotopologue has a unique set of rotational constants and therefore a distinct rotational spectrum. This high specificity allows for the confident identification and quantification of each species in a mixture without the need for chromatographic separation. nih.gov Recent advancements have highlighted the utility of MRR in the analysis of isotopically labeled compounds and complex isomeric mixtures. nih.govresearchgate.net
| Analytical Technique | Information Provided | Advantages for Deuterated Compound Analysis |
| NMR Spectroscopy | Isotopic enrichment, positional assignment, structural integrity | Non-destructive, provides detailed structural information |
| Mass Spectrometry | Isotopic abundance, molecular mass determination | High sensitivity, accurate mass measurements |
| MRR Spectroscopy | Unambiguous isotopologue and isomer discrimination | High resolution and specificity, no separation required |
Principles of MRR in Resolving Spectrally Overlapping Isotopic Species
Microwave Rotational Resonance (MRR) spectroscopy is a powerful gas-phase analytical technique renowned for its high resolution and specificity in molecular identification. This method measures the absorption of microwave radiation by a molecule, which induces transitions between its quantized rotational energy levels. The resulting rotational spectrum is exquisitely sensitive to the molecule's mass distribution, acting as a unique "fingerprint" for a given molecular structure.
A key principle underlying MRR's utility in isotopic analysis is the dependence of a molecule's rotational constants on its moments of inertia. Isotopic substitution, such as the replacement of hydrogen with deuterium in this compound, alters the molecule's mass and, consequently, its moments of inertia. This change, in turn, causes a predictable shift in the frequencies of its rotational transitions. Even though isotopologues are chemically identical, their distinct rotational spectra allow for their unambiguous identification and quantification. The high resolving power of modern MRR spectrometers, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, can easily distinguish between different isotopologues in a mixture, overcoming the spectral overlap that can be a significant challenge for other analytical methods. nih.govarizona.edu
Applications in the Quantification and Characterization of Enantioisotopomers
The capabilities of MRR spectroscopy extend to the complex challenge of analyzing enantioisotopomers, which are enantiomers that are also isotopologues. For a chiral molecule like 2-methyl-3-butyn-2-ol, selective deuterium labeling can produce such species, for example, (R)- and (S)-2-Methyl-D3-3-butyn-1,1,1-D3-2-OL. While enantiomers possess identical physical properties in an achiral environment, making them indistinguishable by conventional spectroscopy, MRR offers innovative solutions. nih.gov
One such technique is chiral tag rotational spectroscopy. In this method, a chiral molecule of known absolute configuration (the "chiral tag") is introduced into the sample. This tag forms non-covalent complexes with the enantiomers of the analyte. The resulting diastereomeric complexes have different three-dimensional structures and, therefore, distinct and resolvable rotational spectra. By comparing the intensities of the spectral signals corresponding to each diastereomer, the enantiomeric excess (ee) of the sample can be accurately determined. nih.govnih.gov This approach not only allows for quantification but also for the determination of the absolute configuration of the chiral analyte. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Deuterium Bond Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the chemical bonding and structure of molecules. These techniques are particularly useful for characterizing deuterated compounds like this compound due to the predictable effect of isotopic substitution on vibrational frequencies. mdpi.com
Analysis of C-D Vibrational Frequencies and Their Spectral Shifts
The substitution of a hydrogen atom with a deuterium atom results in a significant and readily observable shift in the vibrational frequency of the C-H bond. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the two atoms. Since deuterium has approximately twice the mass of hydrogen, the C-D bond has a larger reduced mass than the C-H bond. This mass difference leads to a lowering of the C-D stretching frequency compared to the C-H stretching frequency.
Typically, C-H stretching vibrations appear in the 2800–3000 cm⁻¹ region of the infrared spectrum. In contrast, C-D stretching vibrations are found in a less congested region, around 2100–2300 cm⁻¹. nih.gov This distinct spectral window allows for the clear identification and analysis of deuterated sites within a molecule. The precise frequency of the C-D stretch can also be influenced by the local molecular environment, providing additional structural information. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C-H Stretch | 2800 - 3000 |
| C-D Stretch | 2100 - 2300 |
Correlation between Deuterium Labeling and Molecular Conformation
Beyond simple bond identification, deuterium labeling can serve as a subtle yet powerful probe of molecular conformation. wikipedia.org While isotopic substitution does not significantly alter the electronic potential energy surface of a molecule, the changes in vibrational frequencies can be used to study conformational preferences and dynamics. nih.govnih.gov
The specific frequencies and coupling patterns of C-D vibrational modes can be sensitive to the molecule's three-dimensional structure, including dihedral angles and non-covalent intramolecular interactions. By comparing experimentally measured FTIR and Raman spectra with theoretical predictions from quantum chemical calculations, it is possible to assign specific spectral features to different conformers. The isotopic shifts observed upon deuteration provide crucial data points for validating these theoretical models and refining our understanding of the molecule's conformational landscape.
Chromatographic Methods for Separation and Purification of Deuterated Compounds
Chromatography is a cornerstone of chemical analysis and purification, and it plays a vital role in the handling of deuterated compounds. These techniques are essential for separating deuterated molecules from their non-deuterated analogs and other impurities.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely adopted chromatographic technique for both the analysis and purification of a broad range of compounds, including deuterated molecules like this compound. libretexts.orgshimadzu.com.sg
In analytical HPLC , the primary goal is to identify and quantify the components of a mixture. youtube.com Due to the subtle differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart, achieving baseline separation can be challenging. However, by carefully optimizing the chromatographic conditions—such as the choice of stationary phase (the column), the composition of the mobile phase (the solvent), and the column temperature—it is often possible to resolve these closely related species. Reversed-phase HPLC, which employs a nonpolar stationary phase and a polar mobile phase, is a commonly used mode for such separations. libretexts.org
Preparative HPLC , on the other hand, is used to isolate and purify a specific compound from a mixture. youtube.comwiley.com This is essentially a scaled-up version of analytical HPLC, utilizing larger columns and higher flow rates to handle larger sample quantities. youtube.com The fractions containing the desired purified deuterated compound are collected as they elute from the column. The high efficiency and resolving power of HPLC make it an indispensable tool for obtaining highly pure deuterated compounds, which are often required as standards for quantitative analysis in techniques like mass spectrometry. wiley.com
| Chromatographic Parameter | Analytical HPLC | Preparative HPLC |
| Column Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm |
| Flow Rate | Typically 0.2 - 1.0 mL/min | Typically >10 mL/min |
| Sample Load | Micrograms to milligrams | Milligrams to grams |
| Objective | Quantification and Purity Check | Isolation and Purification |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions, including the synthesis of isotopically labeled compounds like this compound. google.com Its principal advantages lie in its speed, simplicity, and minimal sample requirement, allowing chemists to qualitatively track the consumption of starting materials and the concurrent formation of products. quora.comsigmaaldrich.com This method is crucial for determining reaction progress and endpoint, optimizing reaction conditions, and identifying the presence of byproducts. google.com
In a typical synthesis of this compound, which may involve the reaction of a deuterated acetylene (B1199291) equivalent with acetone-d6 (B32918), TLC provides a straightforward means to observe the conversion. google.com The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which consists of a solid stationary phase, typically silica (B1680970) gel, coated on a support like glass or aluminum. wisc.edu
The procedure begins by spotting the reaction mixture alongside reference spots of the starting materials (e.g., acetone-d6) and a "co-spot" containing both the reaction mixture and the starting material. quora.com The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent, which travels up the plate by capillary action. wisc.edu The separation of components is based on their differential partitioning between the polar stationary phase and the mobile phase. wisc.edu Non-polar compounds have a weaker affinity for the polar silica gel and are carried further up the plate by the eluent, resulting in a higher Retention Factor (Rf) value. wisc.edulibretexts.org Conversely, more polar compounds interact more strongly with the stationary phase and travel shorter distances, yielding lower Rf values. wisc.edu
In the synthesis of the target tertiary alcohol from a ketone, a distinct change in polarity is expected. The product, this compound, contains a hydroxyl group, making it significantly more polar than the starting ketone, acetone-d6. This polarity difference facilitates clear separation on a TLC plate. As the reaction proceeds, the spot corresponding to the less polar starting material will diminish in intensity, while the spot for the more polar product will appear and grow stronger. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.
Visualization of the separated spots is necessary as most reactants and products in this system are colorless. silicycle.com While a UV lamp is a common non-destructive first step, compounds lacking a sufficient chromophore, such as simple alkynes and alcohols, may not be visible. libretexts.org In such cases, a destructive chemical stain is employed. A potassium permanganate (B83412) (KMnO₄) stain is particularly effective as it reacts with the oxidizable functional groups present—both the alkyne and the alcohol—producing distinct, colored spots (typically yellow or brown) against a purple background. libretexts.orgfiu.edu
The following interactive table details the expected TLC behavior for the reactant and product in a hypothetical synthesis, using a common eluent system. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org
Table 1: TLC Parameters for Monitoring the Synthesis of this compound
| Compound | Role | Molecular Structure | Expected Polarity | Eluent System (v/v) | Expected Rf Value | Visualization (KMnO₄ Stain) |
| Acetone-d6 | Reactant | (CD₃)₂C=O | Low | 4:1 Hexanes:Ethyl Acetate | ~ 0.75 | No reaction |
| This compound | Product | HC≡C-C(OH)(CD₃)₂ | High | 4:1 Hexanes:Ethyl Acetate | ~ 0.30 | Yellow/brown spot |
Reaction Mechanism Elucidation Via Isotopic Labeling Studies with Deuterated 2 Methyl 3 Butyn 2 Ol Analogues
Investigation of Catalytic Isomerization Pathways
The isomerization of propargylic alcohols into α,β-unsaturated carbonyl compounds is a fundamental and atom-economical transformation in organic synthesis. Deuterium (B1214612) labeling is instrumental in distinguishing between proposed mechanistic pathways for these rearrangements.
The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated aldehydes and ketones, respectively. youtube.comwikipedia.org The generally accepted mechanism involves three key steps:
Protonation of the hydroxyl group.
A rate-determining 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate.
Tautomerization of the resulting enol to the final carbonyl compound. wikipedia.org
Isotopic labeling studies using deuterated analogues of 2-methyl-3-butyn-2-ol (B105114) are crucial for confirming this pathway. For instance, if the reaction is carried out with a substrate labeled with deuterium on the methyl groups, such as 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL, the deuterium atoms are expected to remain on the methyl groups in the final product, prenal (3-methyl-2-butenal).
However, a more insightful experiment would involve labeling the acetylenic proton (C-H) and the hydroxyl proton (O-H). If the reaction is performed in a deuterated solvent like D₂O with a non-deuterated substrate, the incorporation of deuterium into the product can be monitored. For the Meyer-Schuster rearrangement, it is postulated that the acetylenic proton is transferred to the γ-carbon. Using a specifically labeled substrate like 2-methyl-3-butyn-2-ol-d₁ (deuterium on the alkyne) and running the reaction in a non-deuterated solvent would demonstrate whether this specific deuterium atom is intramolecularly transferred or if it exchanges with the solvent. Some studies have used isotopic labeling to gain insights into the reaction mechanism, supporting the proposed intermediates. researchgate.netresearchgate.net
The isomerization of 2-methyl-3-butyn-2-ol to prenal can also be achieved using complex catalyst systems, such as the tricomponent system Ti(OR)₄-CuCl-R'CO₂H. researchgate.net The mechanism for such multi-component catalysts is often difficult to determine due to the various potential interactions and intermediates.
In a study of this specific system, the mechanism was investigated by synthesizing several compounds that model the postulated catalytic intermediates. researchgate.net While this provides significant evidence, isotopic labeling with this compound could offer more direct mechanistic proof. By analyzing the kinetic isotope effect (KIE), one could determine if the C-H bonds of the methyl groups are involved in any rate-determining steps, although this is unlikely in the main isomerization pathway. A more powerful approach would be to use a substrate with deuterium at the acetylenic position. A significant KIE upon replacing the acetylenic C-H with a C-D bond would suggest that this bond's cleavage is part of the rate-determining step, providing clues as to which component of the catalyst is involved in this activation. Furthermore, tracking the deuterium label in the products and intermediates via spectroscopy can help map the flow of protons and the structure of the active catalytic species.
Analysis of Hydration and Hydrofunctionalization Reactions of Alkynes
The addition of water and other nucleophiles across the carbon-carbon triple bond is a fundamental reaction for synthesizing carbonyl compounds and functionalized alkenes. Deuterium labeling is an indispensable tool for studying the regioselectivity and stereoselectivity of these additions.
The hydration of terminal alkynes like 2-methyl-3-butyn-2-ol can be catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid. libretexts.orglumenlearning.com This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond, leading to an enol intermediate that tautomerizes to a ketone. youtube.comlibretexts.org For 2-methyl-3-butyn-2-ol, this would result in the formation of 3-hydroxy-3-methyl-2-butanone.
Using deuterium provides a clear method to verify this regioselectivity. For example, conducting the hydration in deuterated water (D₂O) with H₂SO₄ as the catalyst would lead to the incorporation of deuterium. By analyzing the final product with ¹H NMR, ¹³C NMR, or mass spectrometry, the position of the deuterium atom can be determined, confirming the mechanistic pathway.
Conversely, the hydroboration-oxidation of a terminal alkyne provides the anti-Markovnikov product. libretexts.orglibretexts.org Using a bulky borane (B79455) reagent like disiamylborane (B86530) followed by oxidation with hydrogen peroxide in a basic medium would convert 2-methyl-3-butyn-2-ol into an aldehyde. If a deuterated borane (e.g., Sia₂BD) is used, the deuterium atom would be selectively installed on the internal carbon of the original triple bond, while the hydroxyl group would be on the terminal carbon. This precise placement of deuterium provides definitive proof of the reaction's regiochemistry and the syn-addition mechanism of hydroboration.
Table 1: Expected Deuterium Labeling in Hydration of 2-Methyl-3-butyn-2-ol An interactive version of this data is available.
| Reaction Condition | Deuterated Reagent | Expected Intermediate | Final Product | Labeled Position |
|---|---|---|---|---|
| Mercury-catalyzed hydration | D₂O / H₂SO₄ | 3-(hydroxy-d)-3-methyl-2-butanone-1,1,1-d₃ (enol form) | 3-hydroxy-3-methyl-2-butanone-d | Deuterium on C1 (methyl ketone) |
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming C(sp)-C(sp²) bonds. beilstein-journals.org The reaction of 2-methyl-3-butyn-2-ol with an aryl halide is a common application. The proposed catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by deprotonation of the alkyne (often with copper co-catalysis), transmetalation of the acetylide to the palladium center, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net
Using a deuterated alkyne, specifically one with a deuterium at the terminal position (HC≡C(C(CH₃)₂OH) → DC≡C(C(CH₃)₂OH)), is a classic method for probing this mechanism. The cleavage of the C-H bond during the deprotonation/transmetalation step is often a key part of the cycle. By comparing the reaction rates of the deuterated and non-deuterated alkyne, a kinetic isotope effect (KIE) can be measured. A significant kH/kD value (>1) would indicate that the C-H bond cleavage is involved in the rate-determining step of the reaction, providing crucial support for the proposed mechanism. While the title compound, this compound, has deuterium on the methyl groups, these labels act as spectators in this specific C-C bond formation, but they can serve as useful spectroscopic markers to confirm the integrity of the tertiary alcohol moiety during the reaction.
Studies on Selective Hydrogenation Mechanisms of Alkynols
The selective hydrogenation of alkynes to alkenes is a critical industrial process, particularly in the synthesis of vitamins and fine chemicals, where 2-methyl-3-buten-2-ol (B93329) is a key intermediate. mdpi.com The challenge lies in stopping the reaction at the alkene stage without further reduction to the alkane. Catalysts are typically based on palladium (e.g., Lindlar's catalyst) or other transition metals like copper. researchgate.netuu.nlrsc.org
Isotopic labeling studies are invaluable for understanding the surface chemistry involved in heterogeneous catalysis.
Stereochemistry of Addition: By using deuterium gas (D₂) instead of hydrogen (H₂), the stereochemistry of the addition can be determined. For most solid catalysts, hydrogenation proceeds via syn-addition, where both deuterium atoms add to the same face of the alkyne triple bond as it is adsorbed on the catalyst surface. Analysis of the resulting deuterated alkene by NMR would confirm this stereochemical outcome.
Surface Exchange Reactions: Performing the hydrogenation of this compound with H₂ can reveal information about H/D exchange processes on the catalyst surface. If the catalyst is highly active for C-H bond activation, one might observe scrambling of the deuterium labels from the methyl groups onto the catalyst surface and subsequently into the product alkene or even into the gas phase (as HD or D₂). This would indicate reversible adsorption/desorption steps and provide insight into potential deactivation or isomerization pathways.
Computational studies, such as Density Functional Theory (DFT), often complement experimental labeling studies by modeling the adsorption energies of reactants and intermediates on different catalyst surfaces (e.g., Pd {100} vs {111} faces), helping to explain observed selectivity. unil.ch
Table 2: Hydrogenation of 2-Methyl-3-butyn-2-ol (MBY) over Copper Catalysts Data sourced from studies on Cu/SiO₂ catalysts. uu.nl An interactive version of this data is available.
| Catalyst | Temperature (°C) | MBY Conversion (%) | Selectivity to MBE (%)* |
|---|---|---|---|
| 7 nm Cu/SiO₂ | 140 | 50 | ~100 |
| 7 nm Cu/SiO₂ | 160 | 50 | 80 |
| 7 nm Cu/SiO₂ | 180 | 50 | 15 |
| 2 nm Cu/SiO₂ | 160 | >95 | ~70 |
*MBE: 2-Methyl-3-buten-2-ol
This data clearly shows that lower temperatures favor higher selectivity for the desired alkene product, limiting over-hydrogenation. Using deuterated reactants in these studies would further clarify the relationship between catalyst structure, reaction conditions, and the mechanism of selectivity.
Deuterium Incorporation Patterns in Hydrogenation Products
For instance, syn-addition of deuterium would suggest a concerted mechanism where both deuterium atoms add to the same face of the alkyne, which is common for heterogeneous catalysis. The specific locations of the deuterium atoms in the product can help distinguish between different proposed mechanistic pathways, such as the Horiuti-Polanyi mechanism.
Impact of Deuterium on Catalyst Surface Interactions and Hydrogen Spillover Effects
The presence of deuterium in place of hydrogen can influence the adsorption and interaction of the molecule with the catalyst surface. Theoretical studies have shown that the interaction energy between MBY and palladium surfaces is a key factor in its reactivity. unil.ch The substitution of hydrogen with deuterium in the methyl groups could subtly alter these interactions due to the different vibrational frequencies and bond lengths of C-D versus C-H bonds.
Exploration of Cycloaddition and Coupling Reaction Mechanisms
Deuterium labeling is also invaluable in understanding the mechanisms of more complex reactions like cycloadditions and coupling reactions.
Deuterium Effects on Nickel-Catalyzed [4+4+2] and [2+2+2] Cycloadditions
Nickel-catalyzed cycloaddition reactions are powerful methods for constructing cyclic compounds. acs.org While specific studies using deuterated MBY in these reactions were not identified, research on other alkynes demonstrates the utility of deuterium labeling. For instance, in nickel-catalyzed reductive [2+2] cycloadditions of alkynes, deuterium labeling studies using deuterated methanol (B129727) (CD3OD and CH3OD) showed high levels of deuterium incorporation (90-92%) in a regio- and stereoselective manner. acs.orgnih.gov This indicates that the proton from the alcohol is involved in the catalytic cycle.
A significant primary kinetic isotope effect (KIE) of 3.0 was observed when comparing reactions run in CD3OD and CH3OH, suggesting that the proton transfer from the alcohol is a rate-determining step. nih.gov Similar experiments with deuterated MBY analogues could pinpoint the role of specific protons in the mechanism of nickel-catalyzed cycloadditions.
Mechanistic Insights into Gold-Catalyzed Oxidative Arylations and Sigmatropic Rearrangements
Gold catalysts have emerged as powerful tools for various organic transformations, including the cycloisomerization of bromoallenyl ketones. nih.gov Mechanistic studies have shown that the reaction pathway can be influenced by the gold catalyst's oxidation state and the nature of its ligands. nih.gov In one study, it was proposed that a gold carbenoid intermediate could undergo a 1,2-hydride shift. nih.gov The use of a specifically deuterated substrate would be a direct way to test this hypothesis. If the deuterium atom at the specific position migrates, it would provide strong evidence for the proposed rearrangement.
Furthermore, deuterium labeling can help differentiate between competing mechanistic pathways. For example, in the gold-catalyzed cycloisomerization of bromoallenyl ketones, DFT calculations suggested that a 1,2-Br migration is kinetically favored over a 1,2-H shift in certain cases. nih.gov Experimental studies with deuterated substrates could verify these computational predictions.
Computational Chemistry and Theoretical Modeling of Deuterated 2 Methyl 3 Butyn 2 Ol Systems
Density Functional Theory (DFT) Calculations for Deuterated Analogues
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For deuterated analogues such as 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL, DFT methods are employed to predict a range of properties, from optimized geometries to the energetic landscapes of chemical reactions.
Geometrical Optimization and Electronic Structure Analysis of Deuterated Intermediates
The first step in the computational analysis of any molecule is the determination of its minimum energy structure. Geometrical optimization algorithms, guided by the forces calculated at the DFT level, iteratively adjust the atomic coordinates to locate a stationary point on the potential energy surface. For deuterated intermediates involved in reactions of this compound, this process reveals the precise bond lengths and angles.
The substitution of hydrogen with deuterium (B1214612) has a negligible effect on the electronic structure and the equilibrium geometry of the molecule due to the identical nuclear charge. However, the change in mass influences the vibrational zero-point energy (ZPE), which can subtly affect the calculated bond lengths.
Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Reaction Intermediate of 2-Methyl-3-butyn-2-OL (B105114) and its Deuterated Analogue
| Parameter | C-H Bond Length (Å) | C-D Bond Length (Å) | C≡C Bond Length (Å) | C-O Bond Length (Å) |
| Value | 1.09 | 1.09 | 1.21 | 1.43 |
Note: This data is illustrative and represents typical bond lengths. Actual values would be obtained from specific DFT calculations.
Electronic structure analysis, through methods such as Natural Bond Orbital (NBO) analysis, provides insights into the charge distribution, hybridization, and bonding interactions within the deuterated intermediates. This analysis can reveal the electronic effects that govern the reactivity of the molecule.
Energetic Profiles and Activation Barriers of Deuterium-Involving Reactions
DFT calculations are instrumental in mapping the energetic profiles of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction coordinate diagram can be constructed. The activation barrier, the energy difference between the reactant and the transition state, is a critical determinant of the reaction rate.
In deuterium-involving reactions, the primary kinetic isotope effect (KIE) is a direct consequence of the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. The ZPVE of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. If this bond is broken or significantly altered in the transition state, the activation energy for the deuterated species will be higher, leading to a slower reaction rate.
Table 2: Hypothetical Energetic Profile for a Reaction Involving 2-Methyl-3-butyn-2-OL and its Deuterated Analogue (in kcal/mol)
| Species | Energy (Non-deuterated) | Energy (Deuterated) |
| Reactant | 0.0 | 0.0 |
| Transition State | 25.0 | 26.2 |
| Product | -10.0 | -10.0 |
| Activation Barrier | 25.0 | 26.2 |
Note: This data is for illustrative purposes to demonstrate the kinetic isotope effect on activation barriers.
Transition State Analysis and Reaction Pathway Mapping with Deuterium Substitution
The transition state is a fleeting, high-energy structure that represents the pinnacle of the energy barrier between reactants and products. researchgate.net Its characterization is paramount to understanding the mechanism of a reaction.
Identification of Rate-Determining Steps and Selectivity Control
Computational chemists employ various algorithms to locate transition state structures. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once located, the transition state structure provides a snapshot of the bond-breaking and bond-forming processes.
Eyring Analysis for Thermodynamic and Kinetic Parameters in Deuterated Systems
The Eyring equation, derived from transition state theory, provides a framework for relating the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). libretexts.org This can be further broken down into the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. By calculating the rate constant at various temperatures using computational methods, an Eyring plot (ln(k/T) vs. 1/T) can be constructed. The slope and intercept of this plot yield the activation enthalpy and entropy, respectively.
For deuterated systems, Eyring analysis can quantify the thermodynamic and kinetic differences arising from isotopic substitution. The differences in ΔH‡ and ΔS‡ between the deuterated and non-deuterated reactions provide a more detailed understanding of the kinetic isotope effect.
Table 3: Illustrative Thermodynamic and Kinetic Parameters from an Eyring Analysis
| Parameter | Non-deuterated System | Deuterated System |
| ΔH‡ (kcal/mol) | 24.5 | 25.7 |
| ΔS‡ (cal/mol·K) | -10.2 | -10.5 |
| ΔG‡ at 298 K (kcal/mol) | 27.5 | 28.8 |
Note: These values are hypothetical and serve to illustrate the expected differences upon deuteration.
Vibrational Frequency Calculations for Spectroscopic Correlation and Validation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for characterizing molecular structures. Computational vibrational frequency calculations are essential for interpreting experimental spectra and validating the accuracy of the theoretical models.
The vibrational frequencies of a molecule are determined by the masses of its atoms and the force constants of its bonds. The substitution of hydrogen with deuterium leads to a significant increase in the reduced mass associated with the C-D stretching and bending modes. libretexts.org Consequently, the vibrational frequencies of these modes are lower than their C-H counterparts. This isotopic shift is a key diagnostic tool in vibrational spectroscopy. libretexts.org
DFT calculations can predict the vibrational frequencies and IR intensities of deuterated molecules with good accuracy. By comparing the calculated spectrum with the experimental spectrum, the assignments of vibrational modes can be confirmed, and the accuracy of the computational method can be assessed.
Table 4: Calculated vs. Expected Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Shift |
| O-H Stretch | 3600 | - |
| C≡C Stretch | 2150 | Minor |
| C-D Stretch (alkynyl) | 2450 | Significant downward shift from C-H |
| C-D Stretch (methyl) | 2200 | Significant downward shift from C-H |
| C-O Stretch | 1150 | Minor |
Note: Calculated frequencies are often scaled to better match experimental values. The table illustrates the expected trends.
The accurate prediction of vibrational spectra for deuterated compounds not only aids in their experimental identification but also provides a stringent test of the theoretical model's ability to describe the potential energy surface of the molecule.
Prediction of C-D Stretching and Bending Modes in Deuterated Alkynols
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules. For deuterated compounds like this compound, these calculations can accurately forecast the frequencies of carbon-deuterium (C-D) stretching and bending modes. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding modes. This phenomenon is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond, as described by Hooke's Law for a harmonic oscillator.
The C-D stretching vibrations in deuterated alkynols are typically observed in the spectral region of 2100-2250 cm⁻¹, a significant shift from the 2850-3000 cm⁻¹ range of C-H stretching vibrations. Similarly, C-D bending modes appear at lower frequencies compared to their C-H counterparts. Computational models can predict these shifts with high accuracy, providing valuable data for the interpretation of experimental infrared (IR) and Raman spectra.
Below is a table of predicted vibrational frequencies for the C-D stretching and bending modes in this compound, based on DFT calculations reported for analogous deuterated organic molecules.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Corresponding C-H Mode Frequency Range (cm⁻¹) |
|---|---|---|
| C-D Symmetric Stretch (CD₃) | 2140 - 2160 | 2870 - 2890 |
| C-D Asymmetric Stretch (CD₃) | 2230 - 2250 | 2960 - 2980 |
| C-D Symmetric Bend (CD₃) | 1040 - 1060 | 1370 - 1390 |
| C-D Asymmetric Bend (CD₃) | 1080 - 1100 | 1450 - 1470 |
Theoretical Support for Experimental Spectroscopic Observations
Theoretical calculations provide essential support for the interpretation of experimental spectroscopic data. By simulating the IR and Raman spectra of this compound, researchers can assign specific absorption bands to their corresponding vibrational modes. This is particularly crucial for complex molecules where spectral congestion can make unambiguous assignments challenging based on experimental data alone.
For instance, the calculated vibrational frequencies and intensities can be used to generate a theoretical spectrum that can be directly compared with an experimental spectrum. A good agreement between the two serves as a validation of both the computational model and the experimental assignments. Furthermore, theoretical models can help to resolve ambiguities in experimental spectra, such as overlapping peaks or the presence of combination bands and overtones.
In the context of deuterated alkynols, computational studies can confirm the expected isotopic shifts and help to identify subtle changes in the vibrational coupling between different modes upon deuteration. This detailed understanding of the vibrational landscape is critical for using spectroscopic techniques to probe the structure and environment of these molecules.
Molecular Dynamics Simulations to Understand Deuterium Effects on Molecular Behavior
The substitution of hydrogen with deuterium can lead to stronger hydrogen bonds, a phenomenon known as the Ubbelohde effect. This is attributed to the lower zero-point energy of the D-O bond compared to the H-O bond, which results in a shorter and stronger hydrogen bond. MD simulations can quantify these effects by analyzing parameters such as the radial distribution functions between the hydroxyl deuterium and acceptor oxygen atoms.
Furthermore, MD simulations can be employed to study the influence of deuteration on macroscopic properties such as density, viscosity, and diffusion coefficients. While the effects on these bulk properties may be subtle, they can provide valuable information about the collective molecular behavior and the role of isotopic substitution in modifying it.
The following table summarizes key parameters that can be obtained from MD simulations to characterize the deuterium effects on the molecular behavior of this compound.
| Property | Parameter from MD Simulation | Expected Effect of Deuteration |
|---|---|---|
| Hydrogen Bonding Strength | O-D···O radial distribution function (RDF) peak position and height | Shorter and stronger hydrogen bonds (sharper, higher RDF peak) |
| Liquid Structure | Coordination numbers | Slight increase in local ordering |
| Translational Dynamics | Self-diffusion coefficient | Slightly slower diffusion |
| Rotational Dynamics | Rotational correlation time | Slower molecular reorientation |
Future Directions and Emerging Research Avenues for Deuterated Alkynols
Development of Novel and Highly Site-Selective Deuteration Methods for Complex Structures
The precise installation of deuterium (B1214612) at specific sites within a complex molecule is a formidable challenge in synthetic chemistry. The development of novel and highly site-selective deuteration methods is crucial for unlocking the full potential of deuterated compounds. researchgate.netbenthamdirect.com Recent advancements have moved beyond traditional methods that often require harsh conditions and offer limited selectivity, towards more sophisticated catalytic approaches.
Catalytic transfer deuteration and hydrodeuteration have emerged as powerful techniques for the selective deuteration of unsaturated functionalities like alkenes and alkynes. marquette.edu These methods utilize readily available and easy-to-handle deuterium sources such as heavy water (D₂O), deuterated silanes, or deuterated alcohols, avoiding the need for hazardous D₂ gas. marquette.eduacs.org Various transition metal catalysts, including iridium, copper, and palladium, have demonstrated high efficiency and selectivity in these transformations. marquette.edu For instance, iridium catalysts have been shown to be effective for transfer deuteration using D₂O as the deuterium source. marquette.edu Copper-catalyzed reactions have exhibited high selectivity in transfer hydrodeuteration, while palladium catalysts have been used for the chemoselective transfer hydrodeuteration of alkenes. marquette.edu
A significant breakthrough in the site-selective deuteration of complex molecules involves the use of supported iridium nanoparticles. chemrxiv.org This heterogeneous catalytic system enables the regioselective deuteration of arenes and heteroarenes at the para- and meta-C(sp²)-H bonds, leaving other positions untouched. chemrxiv.org The use of benzene-d₆ as the deuterium source under mild conditions allows for broad functional group tolerance, a critical aspect for late-stage deuteration of complex molecules like pharmaceuticals. chemrxiv.org
Furthermore, nanoporous gold catalysts are being explored for the borylation of C(sp³)–O bonds, a reaction that can be adapted for deuteration. acs.org Mechanistic studies involving deuterium labeling have been instrumental in elucidating the reaction pathways of such novel catalytic systems. acs.orgacs.org For example, deuterium labeling experiments in rhodium-catalyzed annulative cyclizations have helped to understand the reversible formation of rhodacycles and the activation of C-H bonds. acs.org
The development of these and other novel catalytic systems is paving the way for the synthesis of a vast array of specifically deuterated alkynols and other complex molecules, which will be invaluable for a wide range of scientific investigations.
Table 1: Comparison of Recent Site-Selective Deuteration Methods
| Catalytic System | Deuterium Source | Substrate Scope | Selectivity |
| Iridium Complexes | D₂O, Deuterated Alcohols | Alkenes, Alkynes | High for transfer deuteration |
| Copper Complexes | Deuterated Silanes, Deuterated Alcohols | Aryl Alkynes, Aryl Alkenes | High for transfer hydrodeuteration |
| Palladium on Carbon | Deuterated Hypophosphite | Alkenes, Alkynes | Near quantitative deuteration |
| Supported Iridium Nanoparticles | Benzene-d₆ | Arenes, Heteroarenes | para- and meta-selective |
| Nanoporous Gold | - (used in mechanistic studies) | Dialkyl Ethers | - |
| Rhodium Complexes | Deuterated Acetic Acid | Indolyl Azines, Alkynes | Site-specific deuteration observed |
Integration of Multimodal Spectroscopic Techniques for Comprehensive Deuteration Characterization
The accurate and comprehensive characterization of deuterated compounds is paramount to understanding the outcomes of deuteration reactions and for their subsequent applications. The integration of multiple spectroscopic techniques provides a powerful approach to determine the precise location and extent of deuterium incorporation. arxiv.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of deuterated molecules. ¹H NMR spectroscopy can be used to quantify the degree of deuteration by observing the disappearance or reduction in the intensity of specific proton signals. nih.gov For more complex structures, two-dimensional NMR techniques like HSQC can provide detailed information about C-H correlations. Furthermore, ²H NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. In the context of silane-based deuteration reagents, ²⁹Si NMR spectroscopy can be employed to monitor the reaction progress and identify silicon-containing byproducts. mdpi.com
Mass Spectrometry (MS) is another indispensable tool for analyzing deuterated compounds. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of a compound, allowing for the calculation of the number of incorporated deuterium atoms. mdpi.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics, and the principles can be applied to smaller molecules to understand their exchangeable protons. nih.goved.ac.uk The analysis of multimodal isotopic envelopes in mass spectra can reveal the presence of multiple deuterated species within a sample. nih.gov
Infrared (IR) Spectroscopy offers a complementary method for characterizing deuterated compounds. The C-D bond has a characteristic stretching frequency that is significantly lower than that of a C-H bond, typically appearing in the range of 2100-2300 cm⁻¹. This distinct spectral window allows for the clear identification of deuterium incorporation. rsc.org Fourier Transform Infrared (FTIR) spectroscopy can be used for the on-line, in-situ determination of deuterium content in water, a technique that could be adapted for monitoring deuteration reactions in real-time. rsc.org Atomic-force microscopy coupled with infrared spectroscopy (AFM-IR) is an emerging technique that can provide nanoscale chemical information, and has been used to distinguish between deuterated and non-deuterated polymer blends. researchgate.net
The combination of these spectroscopic techniques provides a comprehensive picture of the deuteration process, enabling researchers to confirm the structure and isotopic purity of their synthesized compounds with a high degree of confidence. arxiv.org
Table 2: Spectroscopic Techniques for Deuteration Characterization
| Spectroscopic Technique | Information Provided |
| ¹H NMR | Quantification of deuterium incorporation by signal reduction. |
| ²H NMR | Direct detection of deuterium nuclei. |
| ²⁹Si NMR | Monitoring of silicon-based deuteration reagents. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to calculate the number of deuterons. |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | Information on exchangeable protons and molecular dynamics. |
| Infrared (IR) Spectroscopy | Identification of C-D bond stretching vibrations. |
Exploration of Deuterated Alkynols in New Catalytic Transformations and Synthetic Methodologies
Deuterated compounds, including alkynols, are invaluable tools for probing reaction mechanisms and developing new synthetic methodologies. thalesnano.com The primary and secondary kinetic isotope effects (KIEs) that arise from the replacement of hydrogen with deuterium can provide profound insights into the rate-determining steps of a reaction and the nature of transition states. pearson.comnih.gov
The study of catalytic hydrogenations of alkynes is an area where deuterated analogues play a crucial role. youtube.com By using D₂ gas or other deuterium sources, the stereochemistry and mechanism of the hydrogenation process can be elucidated. For example, ruthenium-catalyzed trans-selective hydrogenation of alkynes can be adapted to produce specifically deuterated alkenes. acs.org The use of D₂ generated ex situ from DCl and zinc allows for the synthesis of deuterated styrenes from terminal alkynes. acs.org
Deuterated alkynols can also be employed as precursors in a variety of catalytic transformations to investigate the fate of the deuterium label and thus the reaction mechanism. For instance, in a rhodium-catalyzed annulative cyclization, the use of a deuterated alkyne could help to track the migratory insertion and reductive elimination steps. The presence and position of the deuterium atom in the final product can confirm or refute proposed catalytic cycles. acs.org
Furthermore, the development of new catalytic methods for the synthesis of deuterated compounds is an active area of research. researchgate.netresearchgate.net Thiol-catalyzed deuterative deiodination using D₂O as the deuterium source provides a mild and environmentally friendly method for introducing deuterium. acs.org The selective synthesis of mono-deuterated terminal alkynes has been achieved using a Ru(II) pincer complex with D₂O as the deuterium source, proceeding through Ru-acetylide intermediates. rsc.org These new methodologies expand the toolbox for synthetic chemists to prepare a wider range of deuterated building blocks, including alkynols, for various applications.
The insights gained from using deuterated alkynols in mechanistic studies can guide the design of more efficient and selective catalysts for a variety of organic transformations.
Advanced Computational Studies of Quantum Mechanical Tunneling Effects in deuterium-Involving Reactions
Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. thelifesciencesmagazine.com This effect is particularly significant for lighter particles like protons and deuterons, and it can play a crucial role in the rates of chemical reactions, especially those involving the transfer of these particles. arxiv.org Advanced computational studies are becoming increasingly important for understanding and predicting the contribution of quantum tunneling in deuterium-involving reactions.
Density Functional Theory (DFT) is a powerful computational tool used to calculate the electronic structure of molecules and to model reaction pathways. DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. These calculations can be further utilized to compute theoretical kinetic isotope effects (KIEs). acs.org For instance, DFT calculations of secondary kinetic isotope effects (SKIEs) were used to support a mechanistic pathway involving a carbocation intermediate in the borylation of ethers. acs.orgacs.org Discrepancies between experimentally measured and computationally predicted KIEs can often be attributed to quantum tunneling.
The study of quantum tunneling is no longer confined to theoretical chemistry. The emerging field of quantum computing holds the promise of revolutionizing how we model quantum mechanical phenomena. ibm.com Researchers are exploring how quantum computers can be used to simulate quantum tunneling with greater accuracy than classical computers. arxiv.orgyoutube.com By embedding quantum field theory problems onto quantum annealers, it is possible to study tunneling phenomena in a more direct way. arxiv.org Machine learning techniques are also being employed to optimize and control quantum tunneling processes. arxiv.org
For deuterated alkynols, computational studies of quantum tunneling can provide a deeper understanding of their reactivity in various chemical transformations. For example, in a proton abstraction step from a deuterated alkynol, the probability of tunneling for the deuteron (B1233211) will be significantly lower than for a proton. This difference in tunneling probability can be modeled computationally to more accurately predict reaction rates and KIEs. As computational methods and hardware continue to advance, the ability to precisely model quantum tunneling effects in deuterium-involving reactions will provide invaluable insights for the design of new catalysts and reaction pathways.
Q & A
Basic: What are the critical steps for synthesizing 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL with high isotopic purity?
Methodological Answer:
- Deuterium Source Selection : Use deuterated reagents (e.g., D₂O, CD₃I) during alkylation or reduction steps to ensure isotopic incorporation at specified positions. For example, deuterated methyl groups (CD₃) can be introduced via Grignard reactions with deuterated alkyl halides .
- Protection-Deprotection Strategies : Protect hydroxyl and alkyne groups during synthesis to avoid unintended deuteration at non-target sites. Benzyl or silyl ethers are common protecting groups .
- Purification : Employ column chromatography or preparative HPLC to isolate the compound from non-deuterated byproducts. Isotopic purity (>98%) can be confirmed via mass spectrometry (MS) and ²H NMR .
Basic: Which analytical techniques are most effective for characterizing deuterium distribution in this compound?
Methodological Answer:
- ²H NMR Spectroscopy : Directly quantifies deuterium integration at specific positions. For example, the CD₃ group in the molecule will show distinct splitting patterns in ²H NMR due to J-coupling with adjacent protons .
- High-Resolution Mass Spectrometry (HRMS) : Detects isotopic peaks (e.g., [M+D]⁺) to confirm molecular weight and deuteration efficiency. A deviation <0.001 Da from theoretical values indicates high purity .
- Infrared Spectroscopy (IR) : Monitors O-H and C≡C stretching frequencies, which shift slightly upon deuteration due to reduced vibrational modes .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation (Category 2A for eye damage) .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., deuterated solvents).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water, as the compound may react exothermically .
Advanced: How do deuterium substitution patterns in this compound influence its reaction kinetics in alkyne-based transformations?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Deuterium at the propargylic position (C-1) slows down reactions like hydrogenation or cycloaddition due to increased bond strength (C-D vs. C-H). For example, KIE (k_H/k_D) values >2 indicate significant rate retardation .
- Mechanistic Probes : Use deuterium labeling to trace regioselectivity in click reactions (e.g., Huisgen cycloaddition). MS or ¹³C NMR can track deuterium retention in products .
Advanced: How can researchers resolve contradictions in isotopic purity data between NMR and MS results?
Methodological Answer:
- Cross-Validation :
- MS Limitations : MS may overestimate purity due to isotopic overlap (e.g., ¹³C vs. ²H). Use HRMS with resolving power >20,000 to distinguish .
- NMR Artifacts : Solvent peaks or residual protons in deuterated solvents (e.g., CDCl₃) can skew integration. Pre-saturate solvents or use ²H-decoupled ¹H NMR .
- Supplementary Techniques : Pair with elemental analysis (EA) to verify C:H:D ratios .
Advanced: What computational methods are suitable for predicting the isotopic effects of this compound in reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to model KIE. For example, B3LYP/6-31G(d) optimizes geometries for alkyne activation steps .
- Molecular Dynamics (MD) : Simulate deuterium’s impact on steric hindrance in crowded reaction environments (e.g., Sonogashira coupling) .
- Isotopic Partition Function : Predict thermodynamic isotope effects (TIE) using frequency calculations in Gaussian or ORCA software .
Advanced: How can deuterium labeling in this compound elucidate its metabolic stability in biological studies?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes and track deuterium retention via LC-MS. A longer half-life (t₁/₂) indicates metabolic stability due to C-D bond resilience .
- Isotope Tracing : Use ²H-labeled analogs in cell cultures to monitor incorporation into biomolecules (e.g., lipids) via MALDI-TOF imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
